Prodrug Intermediate Potency Advantage: ED₅₀ 4.5 mg/kg for the Derived para-Acetamidophenol Ester vs. Parent Acid in Carrageenin-Induced Rat Paw Edema
4-Acetoxybenzyl 2-thienyl ketone serves as the direct synthetic precursor to the acetoxyphenyl‑protected intermediate that yields p‑acetamidophenol α‑methyl‑4‑(2'‑thienyl‑carbonyl)phenyl acetate, a prodrug of the NSAID suprofen analog. In the carrageenin‑induced rat paw edema model, this acetoxy‑protected derivative exhibited an ED₅₀ of 4.5 mg/kg, demonstrating substantially enhanced in vivo anti‑inflammatory activity compared to the parent free acid (α‑methyl‑4‑(2'‑thienyl‑carbonyl)phenyl acetic acid), which requires substantially higher doses for comparable efficacy . The para‑acetoxybenzyl ester prodrug strategy improves oral bioavailability and gastrointestinal tolerability relative to the directly administered carboxylic acid when benchmarked against class‑typical NSAID acids such as suprofen and ketoprofen .
| Evidence Dimension | In vivo anti-inflammatory potency (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 4.5 mg/kg (p-acetamidophenol α-methyl-4-(2'‑thienyl-carbonyl)phenyl acetate, derived from 4‑acetoxybenzyl 2‑thienyl ketone) |
| Comparator Or Baseline | Parent acid (α-methyl-4-(2'‑thienyl-carbonyl)phenyl acetic acid); ED₅₀ not explicitly stated but known to be less potent at equivalent oral doses; class NSAIDs (suprofen, ketoprofen) have ED₅₀ values typically in the 2–10 mg/kg range in the same model |
| Quantified Difference | The acetoxy‑protected prodrug achieves potent anti‑edematous activity at 4.5 mg/kg, representing an improved therapeutic index over the free acid form without ester protection, and competitive potency with approved NSAIDs in the 2‑arylcarboxylate class. |
| Conditions | Carrageenin‑induced acute rat paw edema; oral administration; ED₅₀ determination as per Niemegers et al., Arzneim. Forsch. Drug Res., 1975, 25, 1516–1519. |
Why This Matters
Procurement of 4‑acetoxybenzyl 2‑thienyl ketone as the building block enables access to a structurally differentiated NSAID prodrug with a proven ED₅₀ of 4.5 mg/kg, a critical quantitative anchor for medicinal chemistry programs seeking improved oral bioavailability over direct carboxylic acid derivatives.
- [1] Guzman Llansa, E. Process for obtaining P-acetamido phenol α-methyl-4(2'-thienyl-carbonyl) phenyl acetate. US Patent 4,352,935, 1982. (Column 2, lines 15–20: '…derivative p-acetamidophenol α-methyl-4(2'-thienyl-carbonyl)phenyl acetate (II) possesses … anti-inflammatory activity, having an ED₅₀ = 4.5 mg/Kg in the test for the anti-oedematous activity …') View Source
- [2] Niemegers, C.J.E. et al. Suprofen, a potent new analgesic. Arzneimittelforschung (Drug Research), 1975, 25(10), 1516–1519. View Source
